1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide
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Overview
Description
1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide is an intriguing compound featuring a complex fused ring system that includes indazole and pyrrolo[2,3-c]pyridine moieties. Its unique structure suggests potential in various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide often involves a multi-step sequence starting with the construction of the indazole core. A common starting material for the synthesis might include substituted anilines, which undergo cyclization reactions. The reaction conditions typically involve:
Temperature: : Moderate heating (80-120°C).
Solvent: : Often, organic solvents like DMF, DMSO, or THF.
Catalysts: : May involve Lewis acids or bases to facilitate cyclization.
Industrial Production Methods: For industrial-scale production, optimizations are often necessary. Techniques might include:
Flow Chemistry: : Enhances the safety and efficiency of handling hazardous chemicals.
Solid-Phase Synthesis: : Useful for purifying intermediate products and reducing reaction times.
Chemical Reactions Analysis
Types of Reactions: This compound can participate in several types of chemical reactions:
Oxidation: : Due to the presence of reactive sites in the pyrrolo[2,3-c]pyridine ring.
Reduction: : Primarily affects the ketone functional group.
Substitution: : Both nucleophilic and electrophilic substitutions can occur, especially at the indazole ring.
Oxidation Reagents: : KMnO4, PCC, or Jones reagent.
Reduction Reagents: : LiAlH4, NaBH4.
Substitution Reagents: : Alkyl halides for alkylation, and halogenated agents for halogenation.
Oxidation: : Conversion to carboxylic acids or alcohols.
Reduction: : Formation of alcohols from ketones.
Substitution: : Introduction of various functional groups like halogens, alkyl chains, etc.
Scientific Research Applications
In Chemistry: This compound’s diverse reactivity makes it an excellent intermediate in organic synthesis, facilitating the development of complex molecules.
In Biology: Its structural components suggest potential roles in enzyme inhibition or as a ligand in protein-binding studies.
In Medicine: Could be explored for drug development, especially in targeting specific proteins or pathways related to diseases.
In Industry: Its unique chemical properties could be leveraged in material science, particularly in the synthesis of new polymers or as a building block for advanced materials.
Mechanism of Action
The compound’s effects depend on its interaction with molecular targets, which can include:
Enzymatic Inhibition: : May act as an inhibitor for specific enzymes by binding to active sites.
Receptor Modulation: : Potential to modulate receptor activity, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds: Compounds like:
1-methyl-1H-indazole-3-carboxamide
N-(2-(1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide
Uniqueness: The presence of both indazole and pyrrolo[2,3-c]pyridine rings in 1-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide confers unique reactivity and biological activity, distinguishing it from other compounds.
Properties
IUPAC Name |
1-methyl-N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-22-10-7-13-8-11-24(19(26)17(13)22)12-9-20-18(25)16-14-5-3-4-6-15(14)23(2)21-16/h3-8,10-11H,9,12H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCCFYZZDRAYQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=NN(C4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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